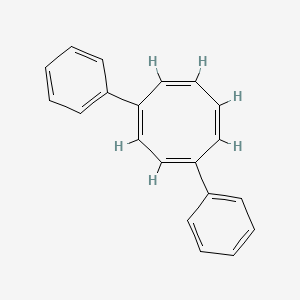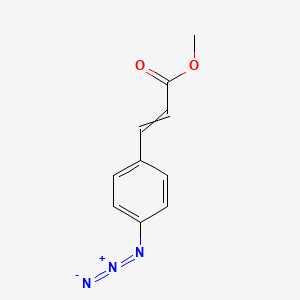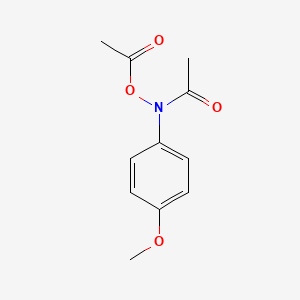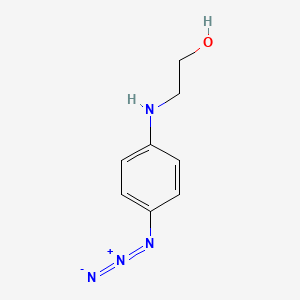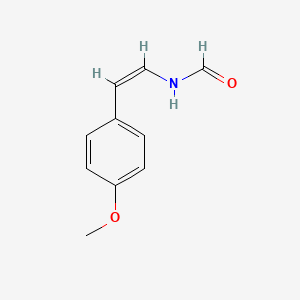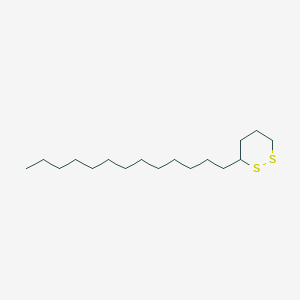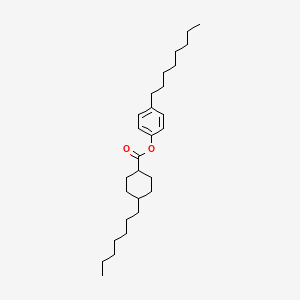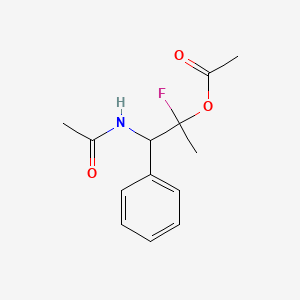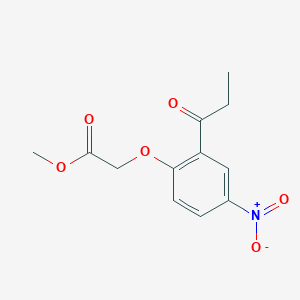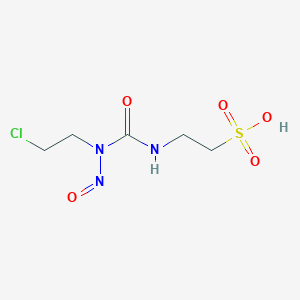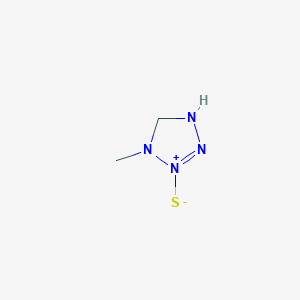
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one sulfur atom. This compound is part of the tetrazole family, known for their high nitrogen content and stability. Tetrazoles have diverse applications in medicinal chemistry, material science, and coordination chemistry .
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be achieved through various methods. One common synthetic route involves the reaction of methyl isothiocyanate with sodium azide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is conducted at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial production methods often involve the use of heterogeneous catalysts to improve yield and efficiency. Microwave-assisted synthesis and the use of nanoparticles as catalysts are also explored to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of explosives, photography chemicals, and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring’s high nitrogen content allows for strong coordination with metal ions, making it an effective ligand in coordination complexes. In biological systems, the compound can inhibit enzyme activity by binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be compared with other tetrazole derivatives such as:
1-Phenyl-5-mercapto-1H-tetrazole: Similar in structure but with a phenyl group instead of a methyl group, used in photography and as a corrosion inhibitor.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position, used in medicinal chemistry as bioisosteres of carboxylic acids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.
Eigenschaften
CAS-Nummer |
114232-53-0 |
|---|---|
Molekularformel |
C2H6N4S |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
4-methyl-3-sulfido-1,5-dihydrotetrazol-3-ium |
InChI |
InChI=1S/C2H6N4S/c1-5-2-3-4-6(5)7/h3H,2H2,1H3 |
InChI-Schlüssel |
LCTDHDWDOACPDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CNN=[N+]1[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

